2-(3,5-Dichlorobenzoyl)furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

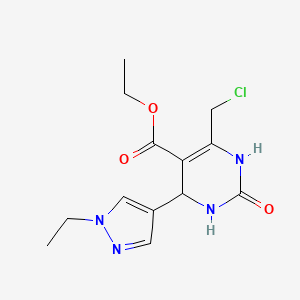

“2-(3,5-Dichlorobenzoyl)furan” is a chemical compound with the molecular formula C11H6Cl2O2 . It consists of a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen , and a dichlorobenzoyl group attached to it .

Synthesis Analysis

The synthesis of furan derivatives often involves ring-opening reactions, which are essential in organic synthesis. They enable the incorporation of diverse functional groups and the construction of complex molecular structures . A method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates has been reported . The reaction, catalyzed by FeCl3, demonstrated wide substrate scope and high synthetic efficiency .Molecular Structure Analysis

The molecular structure of “2-(3,5-Dichlorobenzoyl)furan” can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also be used to establish the structure of the compound .Chemical Reactions Analysis

Furan ring-opening reactions are essential in organic synthesis, enabling the incorporation of diverse functional groups and the construction of complex molecular structures . A highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates is reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-Dichlorobenzoyl)furan” include its molecular formula (C11H6Cl2O2), molecular weight (241.07), and its structure . More specific properties like melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Scientific Research Applications

Biobased Polymer Synthesis

2,5-Bis(hydroxymethyl)furan, resembling aromatic monomers, is utilized in enzymatically polymerized furan polyesters, contributing to the development of novel biobased materials with specific molecular weights and physical properties. This process is catalyzed by Candida antarctica Lipase B, highlighting the compound's role in eco-friendly polymer production (Jiang et al., 2014).

Catalyst in Heterocycle Synthesis

Cobalt(III)-catalyzed syntheses of N-aryl-2H-indazoles and furans use C–H bond additions to aldehydes, followed by in situ cyclization and aromatization. This method demonstrates the role of furan derivatives in constructing heterocycles, crucial for pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

DNA Interaction Study

2,5-Bis(4-guanylphenyl)furan ("furamidine") shows a strong binding affinity to DNA sequences, revealing its potential in drug design and development. This compound binds more effectively than similar drugs, making direct hydrogen bond interactions with thymine bases, which is key in understanding drug-DNA interactions (Laughton et al., 1995).

Oxidation in Biomass Conversion

Furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical, is synthesized by oxidizing 5-hydroxymethylfurfural (HMF), a furan derivative. This process, involving enzymatic reactions, is significant for eco-friendly production of polymers and chemicals from biomass (Dijkman et al., 2014).

Photolysis in Chemical Synthesis

2-(4-N,N-dimethylaminophenyl) heterocycles are synthesized through the photolysis of furan derivatives. This process has implications in organic synthesis and material sciences, showcasing furan's role in photolytic reactions (Guizzardi et al., 2000).

Safety And Hazards

While specific safety and hazard information for “2-(3,5-Dichlorobenzoyl)furan” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

The future directions for “2-(3,5-Dichlorobenzoyl)furan” could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields. The furan ring-opening reactions are essential in organic synthesis, and a highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates has been reported . This suggests potential future directions in the synthesis of furan derivatives.

properties

IUPAC Name |

(3,5-dichlorophenyl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKXFWQRXRTYND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorobenzoyl)furan | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)

![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)